![molecular formula C16H17ClN2O2 B4645340 1-{[5-(4-chlorophenyl)-3-isoxazolyl]carbonyl}-2-methylpiperidine](/img/structure/B4645340.png)
1-{[5-(4-chlorophenyl)-3-isoxazolyl]carbonyl}-2-methylpiperidine
Overview
Description
1-{[5-(4-chlorophenyl)-3-isoxazolyl]carbonyl}-2-methylpiperidine, also known as JNJ-42153605, is a novel and potent inhibitor of the dopamine transporter (DAT). It was first synthesized by Janssen Pharmaceutica, a pharmaceutical company based in Belgium, and has been the subject of extensive scientific research in recent years.
Mechanism of Action
1-{[5-(4-chlorophenyl)-3-isoxazolyl]carbonyl}-2-methylpiperidine is a selective inhibitor of the DAT, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the DAT, 1-{[5-(4-chlorophenyl)-3-isoxazolyl]carbonyl}-2-methylpiperidine increases the concentration of dopamine in the synapse, leading to enhanced dopaminergic neurotransmission.
Biochemical and Physiological Effects:
The increased dopaminergic neurotransmission resulting from 1-{[5-(4-chlorophenyl)-3-isoxazolyl]carbonyl}-2-methylpiperidine administration has been shown to have a number of biochemical and physiological effects. These include increased locomotor activity, enhanced reward sensitivity, and improved cognitive function.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-{[5-(4-chlorophenyl)-3-isoxazolyl]carbonyl}-2-methylpiperidine as a research tool is its selectivity for the DAT, which allows for the specific manipulation of dopaminergic neurotransmission. However, its potency and rapid onset of action can also make it difficult to control and may lead to non-specific effects.
Future Directions
There are several potential future directions for research on 1-{[5-(4-chlorophenyl)-3-isoxazolyl]carbonyl}-2-methylpiperidine. These include further investigation of its potential therapeutic applications in various neurological and psychiatric disorders, as well as its use as a tool for studying the role of dopamine in the brain. Additionally, the development of more selective and controllable inhibitors of the DAT may lead to improved research tools and potential therapeutic agents.
Scientific Research Applications
1-{[5-(4-chlorophenyl)-3-isoxazolyl]carbonyl}-2-methylpiperidine has been studied extensively for its potential use in the treatment of various neurological and psychiatric disorders, including addiction, depression, and attention deficit hyperactivity disorder (ADHD). It has also been investigated for its potential as a tool for studying the role of dopamine in the brain.
properties
IUPAC Name |
[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-(2-methylpiperidin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-11-4-2-3-9-19(11)16(20)14-10-15(21-18-14)12-5-7-13(17)8-6-12/h5-8,10-11H,2-4,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZNYJJDLLTUSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=NOC(=C2)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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